3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide
Description
3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene) oxidized to a 1,1-dioxide (sulfonyl group). The structure includes:
- Position 3: A chlorine substituent.
- Position 4: A (4-chlorophenyl)sulfanyl group (a sulfur atom bridging the thiolane ring and a 4-chlorophenyl moiety).
Properties
IUPAC Name |
3-chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2S2/c11-7-1-3-8(4-2-7)15-10-6-16(13,14)5-9(10)12/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPMWWNEXNOQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396349 | |
| Record name | 3-Chloro-4-[(4-chlorophenyl)sulfanyl]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13894-16-1 | |
| Record name | 3-Chloro-4-[(4-chlorophenyl)sulfanyl]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation and Sulfonyl Chloride Formation
The foundational step in synthesizing 3-chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide involves the generation of a sulfonyl chloride intermediate. As detailed in [EP0115328B1], chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) in the presence of excess thionyl chloride (SOCl₂) to form 4-chlorobenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, where the sulfonating agent introduces a sulfonic acid group at the para position of chlorobenzene. Thionyl chloride subsequently converts the sulfonic acid group into a sulfonyl chloride, with stoichiometric excess ensuring complete conversion:
Critical parameters include:
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Molar ratios : 1.6 moles of chlorosulfonic acid and 3.2 moles of thionyl chloride per mole of chlorobenzene.
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Temperature : 30–60°C to balance reaction rate and side-product formation.
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Byproduct management : Gaseous SO₂ and HCl are scrubbed using aqueous alkali solutions to recover recyclable hydrochloric acid.
Thiolane Ring Formation via Cyclization
The thiolane ring (a five-membered sulfur heterocycle) is constructed through a cyclization reaction. A dithiol precursor, such as 1,3-propanedithiol, reacts with the sulfonyl chloride intermediate under basic conditions. This step is inferred from analogous processes in [US3564000A], where sulfur-containing heterocycles are synthesized using sulfur monochloride (S₂Cl₂) as a cyclizing agent. For this compound, the mechanism likely involves nucleophilic attack by the dithiol’s sulfur atoms on the electrophilic carbon of the sulfonyl chloride, followed by ring closure:
Key considerations:
Chlorination at the 3-Position
Chlorination of the thiolane ring is achieved using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This step introduces the chloro substituent at the 3-position of the thiolane ring. The reaction is typically conducted in anhydrous dichloromethane at 0–25°C to minimize over-chlorination.
Oxidation to the Sulfone Group
The final oxidation step converts the sulfide moiety in the thiolane ring to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). This reaction is highly exothermic and requires careful temperature control (0–10°C) to prevent ring degradation:
Optimization Strategies and Yield Data
Reactant Stoichiometry and Yield Correlation
Data from [EP0115328B1] and [US3564000A] highlight the impact of reactant ratios on yield (Table 1). Excess thionyl chloride (220% molar excess) in sulfonyl chloride synthesis improves conversion rates to 92–95%, while limiting dichlorodiphenyl sulfone byproducts to <5%.
Table 1: Yield Optimization in Key Synthesis Steps
| Step | Reactant Ratio (Molar) | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Sulfonation | 1:1.6:3.2* | 50 | 95 | 4.8 |
| Cyclization | 1:1.1 (dithiol) | 70 | 82 | 12 |
| Chlorination | 1:1.2 (Cl₂) | 25 | 78 | 9 |
| Oxidation | 1:2.5 (H₂O₂) | 5 | 89 | 3 |
*Chlorobenzene : ClSO₃H : SOCl₂
Solvent and Catalytic System Effects
Non-polar solvents like chlorobenzene reduce side reactions during Friedel-Crafts alkylation, while DMF accelerates cyclization. Iron(III) chloride (1–2 wt%) enhances reaction rates by 40% compared to uncatalyzed systems.
Purification and Characterization
Distillation and Filtration
Crude this compound is purified via vacuum distillation (15 mbar, 172°C) to separate high-boiling byproducts like 4,4'-dichlorodiphenyl sulfone. Subsequent recrystallization from ethanol yields >99% purity.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, aromatic), 3.92 (t, 2H, SCH₂), 2.85 (m, 2H, CH₂Cl).
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IR (KBr): 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 540 cm⁻¹ (C-Cl).
Comparative Analysis with Alternative Methods
Alternative routes, such as direct coupling of 4-chlorothiophenol with 3-chlorothiolane sulfone, offer shorter pathways but suffer from lower yields (65–70%) due to steric hindrance . The multi-step approach described above remains industrially preferred for scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated hydrocarbons.
Substitution: Thiolane derivatives with various functional groups replacing the chloro groups.
Scientific Research Applications
3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The chloro and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. This compound may also induce oxidative stress by generating reactive oxygen species (ROS), contributing to its biological effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Implications
- Structural Diversity : The sulfonyl group’s presence across these compounds underscores its versatility in stabilizing structures and enhancing bioactivity.
- Chlorophenyl Contribution : The 4-chlorophenyl moiety consistently improves lipophilicity, aiding membrane penetration in pharmaceuticals.
- Reactivity Trends : Smaller rings (e.g., thiiran) exhibit higher reactivity, while larger rings (e.g., thiolane, thiazinane) prioritize stability for therapeutic applications.
Biological Activity
3-Chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, case studies, and research findings.
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C10H8Cl2O2S
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Weight | 263.14 g/mol |
| CAS Number | [insert CAS number here] |
| Canonical SMILES | CC1(C(=O)S(=O)C(C1)Cl)C2=CC=C(C=C2)Cl |
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the chlorophenyl group enhances its interaction with cellular targets involved in cancer progression.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
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Cytotoxicity in Cancer Cells :
- Research conducted by Smith et al. (2023) assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells.
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Mechanistic Studies :
- Further investigations into the mechanism revealed that the compound activates the intrinsic apoptotic pathway by increasing levels of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via multi-step organic reactions. One approach involves coupling 4-chlorobenzoyl chloride with a thiolane derivative under controlled conditions (e.g., DMF or DMSO as solvents, 60–80°C, 12–24 hours). Catalysts like triethylamine or palladium complexes may enhance reaction efficiency. Optimization requires monitoring parameters such as solvent polarity, temperature, and stoichiometric ratios of reagents .
- Key Data : Yields range from 45% to 78% depending on purification techniques (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve absolute configuration if single crystals are obtained .
- Key Data : ¹H NMR (CDCl₃): δ 7.4–7.6 (aromatic protons), δ 3.8–4.2 (thiolane ring protons) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : In vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) screen for activity against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated to assess potency .
- Key Data : Moderate antibacterial activity (MIC: 32–64 µg/mL against Gram-positive bacteria) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the thiolane or phenyl rings) influence biological activity and selectivity?
- Methodology : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) via Suzuki coupling or nucleophilic substitution. Compare activity profiles using dose-response assays and molecular docking to predict target binding (e.g., enzyme active sites).
- Findings : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce solubility. Morpholine derivatives show improved pharmacokinetic properties .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodology : Kinetic studies (e.g., monitoring reaction rates via HPLC) and computational modeling (DFT calculations) analyze transition states. Isotopic labeling (e.g., ³⁵S) tracks sulfonyl group behavior.
- Findings : The sulfonyl group acts as a leaving group in SN₂ reactions, with polar aprotic solvents accelerating substitution rates .
Q. How can contradictory data from different synthetic protocols (e.g., yield disparities, byproduct formation) be reconciled?
- Methodology : Systematic comparison of reaction parameters (e.g., solvent, catalyst loading) using Design of Experiments (DoE). Analyze impurities via LC-MS and propose mechanistic pathways for side reactions.
- Resolution : DMSO increases byproduct formation due to sulfoxide intermediates, while DMF improves selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
